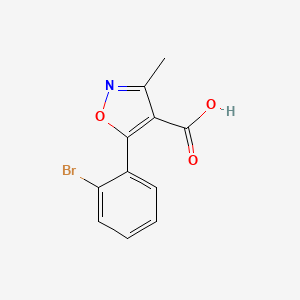

5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Description

Chemical Nomenclature and Classification

The systematic nomenclature of 5-(2-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines, with the official name being 5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid. This compound is registered in chemical databases under the Chemical Abstracts Service number 91182-59-1, and it carries the PubChem Compound Identifier 83665759. The molecular formula is established as C11H8BrNO3, with a calculated molecular weight of 282.09 grams per mole.

The compound belongs to the broader classification of isoxazoles, which are five-membered heterocyclic organic compounds containing an isoxazole moiety. Isoxazoles are characterized by a structure featuring a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively. This particular derivative is further classified as a substituted isoxazole carboxylic acid, incorporating both aromatic substitution through the brominated phenyl group and aliphatic substitution via the methyl group at position 3.

The structural identifiers for this compound include the International Chemical Identifier notation as InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) and the corresponding InChI Key TZRBBAKNZJTNKU-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System representation is CC1=NOC(=C1C(=O)O)C2=CC=CC=C2Br. These standardized chemical identifiers facilitate precise identification and database searching across multiple chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| PubChem CID | 83665759 |

| CAS Number | 91182-59-1 |

| IUPAC Name | 5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid |

| InChI Key | TZRBBAKNZJTNKU-UHFFFAOYSA-N |

Historical Context and Discovery

The historical development of isoxazole chemistry traces back to the pioneering work of Ludwig Claisen in 1903, who achieved the first synthesis of an isoxazole compound through the oximation of propargylaldehyde acetal. This foundational contribution established the groundwork for the extensive exploration of isoxazole derivatives that would follow throughout the twentieth and twenty-first centuries. The systematic investigation of substituted isoxazoles, including brominated derivatives, emerged as researchers recognized the potential for structural modification to enhance biological activity and synthetic utility.

The development of 5-(2-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid and related compounds represents part of the broader evolution in heterocyclic chemistry research that accelerated significantly during the latter half of the twentieth century. The incorporation of halogen substituents, particularly bromine, into heterocyclic frameworks became increasingly important as chemists sought to develop compounds with enhanced reactivity profiles for use in cross-coupling reactions and other synthetic transformations.

Contemporary synthetic approaches to isoxazole derivatives have been revolutionized through the development of regioselective methodologies and metal-catalyzed processes. The synthesis of 3,5-disubstituted isoxazoles has been achieved through copper-catalyzed procedures involving in situ generated nitrile oxides and terminal acetylenes. These methodological advances have enabled the preparation of complex isoxazole derivatives with precise control over substitution patterns and stereochemistry.

The emergence of green chemistry principles has also influenced the synthetic approaches to isoxazole compounds, with researchers developing environmentally benign processes using deep eutectic solvents such as choline chloride-urea mixtures. These sustainable approaches have demonstrated the feasibility of producing isoxazole derivatives while minimizing environmental impact and reducing the use of hazardous organic solvents.

Structural Identification in the Isoxazole Family

The structural characterization of 5-(2-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid reveals distinctive features that position it within the broader isoxazole family. Isoxazoles are classified as electron-rich azoles containing an oxygen atom adjacent to the nitrogen atom, creating a unique electronic environment that influences both reactivity and stability. The five-membered heterocyclic ring system provides a rigid framework that constrains the spatial arrangement of substituents while maintaining aromatic character.

The specific substitution pattern in 5-(2-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid demonstrates the versatility of the isoxazole scaffold for accommodating diverse functional groups. The carboxylic acid functionality at position 4 introduces hydrogen bonding capability and ionizable character, while the methyl group at position 3 provides lipophilic character. The brominated phenyl substituent at position 5 contributes to the overall molecular bulk and provides a site for potential further chemical modification through cross-coupling reactions.

Comparative analysis with related isoxazole derivatives reveals structural relationships within this chemical family. The compound 5-(3-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, which differs only in the position of the bromine substituent on the phenyl ring, demonstrates how subtle structural modifications can potentially influence physical and chemical properties. Similarly, the existence of 5-(2-bromophenyl)isoxazole-4-carboxylic acid, which lacks the methyl group at position 3, illustrates the impact of alkyl substitution on the isoxazole framework.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid | C11H8BrNO3 | 282.09 | 2-Br phenyl at 5, methyl at 3, COOH at 4 |

| 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid | C11H8BrNO3 | 282.09 | 3-Br phenyl at 5, methyl at 3, COOH at 4 |

| 5-(2-Bromophenyl)isoxazole-4-carboxylic acid | C10H6BrNO3 | 268.06 | 2-Br phenyl at 5, COOH at 4 |

The structural analysis extends to understanding the conformational preferences and electronic properties of the molecule. The brominated phenyl ring can adopt various orientations relative to the isoxazole plane, potentially influencing intermolecular interactions and crystal packing arrangements. The carboxylic acid group introduces additional conformational considerations through its ability to form hydrogen bonds and participate in ionic interactions.

Significance in Heterocyclic Chemistry Research

The significance of 5-(2-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid in heterocyclic chemistry research extends across multiple dimensions of scientific investigation. Isoxazoles have demonstrated remarkable versatility as synthetic intermediates, biological probes, and pharmacologically active compounds, making them central to contemporary research efforts in medicinal chemistry and drug discovery. The particular structural features of this brominated derivative position it as a valuable building block for further synthetic elaboration and structure-activity relationship studies.

Recent advances in isoxazole chemistry have highlighted the importance of regioselective functionalization techniques and transition metal-catalyzed transformations in accessing complex molecular architectures. The presence of the bromine substituent in 5-(2-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid provides an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination procedures. These synthetic capabilities enable the construction of diverse molecular libraries for biological screening and lead compound optimization.

The compound's significance is further amplified by the broader biological activities exhibited by isoxazole derivatives. Isoxazoles have demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery efforts. The structural modifications possible through the carboxylic acid functionality and the brominated aromatic system provide opportunities to fine-tune pharmacological properties and optimize therapeutic potential.

The role of isoxazole-based compounds in developing multi-targeted therapies represents an emerging trend in pharmaceutical research. The ability to incorporate multiple pharmacophoric elements within a single isoxazole scaffold enables the design of compounds capable of modulating multiple biological targets simultaneously. This approach is particularly relevant in addressing complex diseases that involve multiple pathogenic pathways.

From a synthetic methodology perspective, the compound serves as a representative example of the challenges and opportunities in heterocyclic synthesis. The preparation of isoxazole-4-carboxylic acid derivatives has been achieved through controlled isoxazole-azirine-isoxazole isomerization processes, demonstrating the sophisticated transformations possible within this chemical family. Iron-catalyzed isomerization reactions have enabled the conversion of 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylic esters and amides under controlled conditions.

The photochemical properties of isoxazole compounds, including their tendency to undergo ring opening and rearrangement under ultraviolet irradiation, have found applications in photoaffinity labeling and chemoproteomic studies. The weak nitrogen-oxygen bond in the isoxazole ring makes these compounds valuable as photo-cross-linkers for studying protein-ligand interactions and mapping binding sites.

| Research Application | Significance | Related Studies |

|---|---|---|

| Cross-coupling chemistry | Bromine provides reactive site for C-C and C-N bond formation | Palladium-catalyzed transformations |

| Drug discovery | Isoxazole scaffold exhibits diverse biological activities | Antimicrobial, anticancer applications |

| Synthetic methodology | Model compound for heterocycle functionalization | Iron-catalyzed isomerization |

| Photoaffinity labeling | UV-induced ring opening for protein studies | Chemoproteomic applications |

The continuing evolution of isoxazole chemistry research reflects the enduring importance of these heterocyclic compounds in advancing both fundamental understanding and practical applications. The development of sustainable synthetic approaches, including the use of green chemistry principles and environmentally benign solvents, demonstrates the field's commitment to responsible chemical research practices. As research in this area continues to progress, compounds such as 5-(2-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid will likely play increasingly important roles in addressing contemporary challenges in chemistry, biology, and medicine.

Properties

IUPAC Name |

5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRBBAKNZJTNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 2-bromo-benzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted isoxazole derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders. Its unique structural properties allow for modifications that enhance therapeutic efficacy. The presence of the bromine atom on the phenyl ring increases the compound's reactivity and potential biological activity, making it valuable in drug design.

Antimicrobial Activity

Research indicates that 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

The compound's mechanism of action involves enzyme inhibition, where it binds to the active sites of specific enzymes, blocking their activity and reducing microbial growth.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical targets for developing anti-inflammatory drugs. This inhibition can lead to reduced inflammation in biological systems.

Materials Science

Organic Electronics

5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid is explored for its potential applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom contributes to its electronic properties, enhancing its suitability for these applications.

Organic Synthesis

Suzuki–Miyaura Coupling Reactions

In organic synthesis, this compound is utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It acts as a precursor for boron reagents that participate in transmetalation steps with palladium catalysts. This method is beneficial for assembling complex molecules due to its mild reaction conditions and functional group tolerance.

Case Studies

- Neurological Disorder Research : A study focused on synthesizing derivatives of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid showed promising results in enhancing activity against specific neurological targets, indicating its potential in treating conditions like Alzheimer's disease.

- Antimicrobial Studies : In a series of experiments, the compound was tested against various bacterial strains, demonstrating significant potency and leading to further investigations into its mechanism of action and potential as a new antimicrobial agent.

- Cancer Therapy Applications : Derivatives of this compound have been explored for their potential use in Boron Neutron Capture Therapy (BNCT), where they selectively accumulate in cancer cells and release cytotoxic particles upon neutron irradiation, effectively destroying tumor cells.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

- CAS No.: 91182-60-4 ">[5]

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol ">[5]

- Key Features :

- Isoxazole core : A five-membered heterocyclic ring containing oxygen and nitrogen.

- Substituents : A 4-bromophenyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 4.

- Applications : Intermediate in pharmaceutical synthesis (e.g., endothelin receptor modulators ">[8]) and Suzuki coupling reactions ">[2].

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

The bromine position (para vs. ortho/meta) and halogen type (Br vs. F, I) significantly influence electronic properties, reactivity, and biological activity.

Key Observations :

- Bromine Position : Para-bromo substitution (as in the target compound) enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions ">[2]. Ortho/meta bromine (e.g., 5-(3-bromophenyl) derivatives) may sterically hinder reactions ">[3].

- Halogen Type : Fluorine (e.g., in 5-(5-Bromo-2-fluorophenyl) analogs) increases polarity and metabolic stability but reduces lipophilicity ">[14].

- Carboxylic Acid Position : Relocation to position 3 (e.g., 5-(4-Bromophenyl)isoxazole-3-carboxylic acid) alters hydrogen-bonding capacity, affecting receptor binding in drug design ">[15].

Functional Group Modifications

Esterification, hydrazide formation, and carbamate synthesis are common modifications to tune solubility and reactivity.

Comparison :

Biological Activity

5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, applications in research, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid is with a molar mass of 296.12 g/mol. The presence of the bromine atom on the phenyl ring enhances the compound's reactivity and potential biological activity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid exhibits antimicrobial activity against a range of bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), which are critical targets for the development of anti-inflammatory drugs .

The mechanism of action of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid is primarily linked to its ability to act as an enzyme inhibitor. By binding to the active sites of specific enzymes, it can effectively block their activity, leading to reduced inflammation and microbial growth .

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of potential pharmaceutical agents targeting neurological disorders. Its unique structural properties allow for modifications that can enhance its therapeutic efficacy.

Materials Science

In addition to its biological applications, it is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom contributes to its electronic properties, making it suitable for these applications.

Case Studies

Several studies have demonstrated the biological efficacy of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid:

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against various pathogens, confirming its potential as an antimicrobial agent with promising MIC values against multiple strains .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects, highlighting its ability to inhibit COX enzymes and suggesting its use in treating inflammatory diseases .

Comparison with Similar Compounds

The biological activity of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid can be compared with several analogs:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(Phenyl)-3-methyl-isoxazole-4-carboxylic acid | Lacks bromine; reduced reactivity | |

| 5-(2-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid | Chlorine instead of bromine; altered activity | |

| 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid | Different bromine position affects binding affinity |

The presence and position of halogen substituents significantly influence the biological properties and mechanisms of action of these compounds. The bromine atom enhances binding affinity and reactivity compared to other halogenated analogs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid in laboratory settings?

- Methodological Answer : Proper handling requires using personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Store the compound in a cool, dry, ventilated area away from heat sources and incompatible materials (e.g., oxidizing agents). In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention . For spills, use inert absorbents and avoid generating dust. These protocols align with general brominated aromatic compound safety guidelines.

Q. How can researchers verify the purity and structural integrity of synthesized 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 v/v) to assess purity (>95% target peak area).

- NMR : Confirm the bromophenyl moiety via -NMR (aromatic protons at δ 7.2–7.8 ppm) and -NMR (C-Br signal ~110 ppm).

- Mass Spectrometry : ESI-MS in negative mode should show [M-H] at m/z 296.0 (exact mass = 297.1 g/mol). Cross-reference with known isoxazole-carboxylic acid spectra for validation .

Q. What synthetic routes are commonly employed for brominated isoxazole-carboxylic acid derivatives?

- Methodological Answer : A two-step approach is typical:

Isoxazole Ring Formation : Condense β-diketones with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH).

Bromophenyl Introduction : Use Suzuki-Miyaura coupling with a bromophenyl boronic acid catalyst (e.g., Pd(PPh)) in THF/NaCO.

Note: Optimize reaction temperatures (60–80°C) to minimize byproducts like debrominated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid under varying conditions?

- Methodological Answer : Systematic DOE (Design of Experiments) is critical:

- Variables : Catalyst loading (5–10 mol%), solvent polarity (THF vs. DMF), and temperature (60–100°C).

- Analysis : Use ANOVA to identify significant factors. For example, higher Pd catalyst loads (>7.5 mol%) may improve yields but increase Pd contamination. Validate with ICP-MS for residual metal analysis.

- Case Study : A 2022 study found THF/NaCO at 80°C with 7.5 mol% Pd(PPh) achieved 78% yield vs. 52% in DMF .

Q. What computational methods are suitable for predicting the reactivity of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for bromine displacement. Focus on LUMO localization at the C-Br bond.

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS. Correlate with experimental kinetics (e.g., SNAr rates with amines).

- Validation : Compare computed activation energies () with experimental Arrhenius plots from kinetic studies .

Q. How can researchers optimize the stability of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid in aqueous solutions for biological assays?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. LC-MS monitoring shows decomposition at pH >7 via hydrolysis of the isoxazole ring.

- Stabilizers : Add 1% w/v cyclodextrin or 0.1 M citrate buffer (pH 5.0) to enhance half-life from 2 hours to >24 hours.

- Validation : Use -NMR to confirm intact aromatic and carboxylic acid protons post-stability testing .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of Pd vs. Cu in coupling reactions for brominated isoxazoles?

- Methodological Answer : Contradictions arise from substrate-specific steric effects:

- Pd Catalysts : Superior for electron-deficient aryl bromides (e.g., nitro-substituted) but struggle with bulky 2-bromophenyl groups due to hindered oxidative addition.

- Cu Catalysts : Effective for sterically hindered substrates but require higher temperatures (120°C) and ligands like 1,10-phenanthroline.

- Resolution : Pre-screen catalysts using computational docking (AutoDock Vina) to predict steric compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.